2-(Tetraphen-7-yl)thiophene
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Overview
Description
2-(Tetraphen-7-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a tetraphenyl group at the 7th position. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(Tetraphen-7-yl)thiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is one such method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Tetraphen-7-yl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-(Tetraphen-7-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(Tetraphen-7-yl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-(Tetraphen-7-yl)thiophene is unique due to the presence of the tetraphenyl group, which can enhance its electronic properties and stability. This makes it particularly valuable in applications such as organic electronics and materials science .
Properties
CAS No. |
3865-89-2 |
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Molecular Formula |
C22H14S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-benzo[a]anthracen-7-ylthiophene |
InChI |
InChI=1S/C22H14S/c1-3-8-17-15(6-1)11-12-19-20(17)14-16-7-2-4-9-18(16)22(19)21-10-5-13-23-21/h1-14H |
InChI Key |
NXIULGSJEKCCQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CS5 |
Origin of Product |
United States |
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